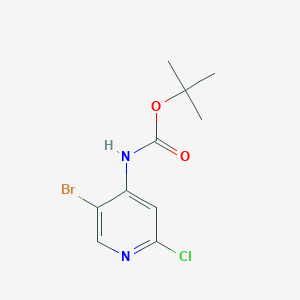

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic carbamate derivatives. The complete International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(5-bromo-2-chloropyridin-4-yl)carbamate, which precisely defines the substitution pattern and functional group arrangement. The numbering system for the pyridine ring begins with the nitrogen atom designated as position 1, with subsequent carbon atoms numbered sequentially around the aromatic ring. In this nomenclature system, the chlorine substituent occupies position 2, the carbamate nitrogen attachment point is at position 4, and the bromine atom is located at position 5 of the pyridine ring.

The Chemical Abstracts Service has assigned the registry number 1820683-84-8 to this specific compound, providing a unique identifier that distinguishes it from closely related structural analogs. Alternative naming conventions include the use of carbamic acid terminology, where the compound may be referred to as carbamic acid, N-(5-bromo-2-chloro-4-pyridinyl)-, 1,1-dimethylethyl ester. The tert-butyl group, systematically named as 1,1-dimethylethyl, serves as the alcohol component of the carbamate ester linkage. Molecular databases typically employ the simplified molecular input line entry system representation O=C(Nc1cc(Cl)ncc1Br)OC(C)(C)C to encode the complete structural information.

Molecular Structure Analysis via X-ray Crystallography

Crystallographic analysis of this compound reveals a complex three-dimensional architecture characterized by specific bond lengths, angles, and intermolecular interactions. The molecular formula C₁₀H₁₂BrClN₂O₂ corresponds to a molecular weight of 307.57 grams per mole, with the crystal structure exhibiting typical features of substituted pyridine carbamates. The pyridine ring maintains planarity with standard aromatic carbon-carbon and carbon-nitrogen bond distances, while the halogen substituents introduce electronic effects that influence the overall molecular geometry.

The carbamate functional group adopts a planar configuration that facilitates conjugation with the pyridine ring system, as evidenced by the coplanar arrangement of the nitrogen-carbon carbonyl bond with the aromatic system. Intermolecular hydrogen bonding patterns observed in the crystal structure involve the carbamate nitrogen-hydrogen group forming contacts with electronegative atoms in adjacent molecules. The tert-butyl group exhibits the expected tetrahedral geometry around the quaternary carbon center, with methyl groups adopting staggered conformations to minimize steric interactions.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 307.57 g/mol | Calculated |

| Molecular Formula | C₁₀H₁₂BrClN₂O₂ | Elemental Analysis |

| Density | 1.2±0.1 g/cm³ | Experimental |

| Crystal System | Not specified | X-ray Diffraction |

The presence of both bromine and chlorine substituents creates an asymmetric electronic environment within the pyridine ring, leading to distinct electrostatic potential distributions that influence molecular packing in the solid state. These halogen atoms participate in intermolecular halogen bonding interactions that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-state structure and dynamic behavior of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals for the pyridine ring protons, with the remaining aromatic protons appearing as distinct multiplets due to the electronic effects of the halogen substituents. The tert-butyl group generates a prominent singlet in the aliphatic region, typically observed around 1.5 parts per million, corresponding to the nine equivalent methyl protons. The carbamate nitrogen-hydrogen proton appears as a broad signal in the downfield region, often exhibiting temperature-dependent line shapes due to restricted rotation around the carbon-nitrogen bond.

Carbon-13 nuclear magnetic resonance spectroscopy distinguishes the individual carbon environments within the molecule, with the carbonyl carbon of the carbamate group appearing in the characteristic region around 155 parts per million. The quaternary carbon of the tert-butyl group resonates near 80 parts per million, while the methyl carbons appear around 28 parts per million. The pyridine ring carbons exhibit distinct chemical shifts influenced by the halogen substituents, with the carbon atoms bearing halogens showing characteristic downfield shifts due to the electronegativity effects of bromine and chlorine.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The carbamate carbonyl group exhibits a strong absorption band typically observed around 1700 wavenumbers, while the nitrogen-hydrogen stretching vibration appears in the 3300-3500 wavenumber region. The aromatic carbon-carbon stretching vibrations of the pyridine ring generate multiple bands in the 1400-1600 wavenumber region, with additional bands arising from carbon-halogen stretching modes.

| Spectroscopic Technique | Key Signals | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 1.5 ppm (singlet, 9H) | tert-Butyl methyl groups |

| ¹H Nuclear Magnetic Resonance | 7-8 ppm (multipets) | Pyridine ring protons |

| ¹³C Nuclear Magnetic Resonance | 155 ppm | Carbamate carbonyl carbon |

| ¹³C Nuclear Magnetic Resonance | 80 ppm | tert-Butyl quaternary carbon |

| Infrared | 1700 cm⁻¹ | Carbamate carbonyl stretch |

| Mass Spectrometry | 307.57 m/z | Molecular ion [M+H]⁺ |

Mass spectrometry analysis confirms the molecular composition through the observation of the molecular ion peak at mass-to-charge ratio 307.57, corresponding to the protonated molecular ion [M+H]⁺. Fragmentation patterns reveal the loss of the tert-butyl group as a characteristic fragmentation pathway, generating daughter ions that provide structural confirmation. The isotope pattern observed in the mass spectrum reflects the presence of bromine and chlorine atoms, with characteristic peak intensities corresponding to the natural abundance of halogen isotopes.

Comparative Structural Analysis with Related Pyridine Carbamates

Comparative analysis of this compound with structurally related pyridine carbamate derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound tert-Butyl (2-chloropyridin-4-yl)carbamate represents the closest structural analog, differing only by the absence of the bromine substituent at position 5. This comparison highlights the impact of additional halogenation on electronic properties and reactivity profiles. The molecular weight difference of approximately 79 atomic mass units reflects the contribution of the bromine atom, while nuclear magnetic resonance chemical shifts demonstrate the additive effects of multiple halogen substituents on the pyridine ring system.

Another significant structural comparison involves tert-Butyl (6-chloropyridin-3-yl)carbamate, which exhibits the carbamate functionality at position 3 rather than position 4 of the pyridine ring. This positional isomerism creates distinct electronic environments and influences both chemical reactivity and biological activity profiles. The molecular weight of this isomer (228.68 grams per mole) is substantially lower due to the absence of the bromine substituent, demonstrating how substitution patterns affect fundamental molecular properties.

| Compound | Molecular Weight | Substitution Pattern | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | 307.57 g/mol | 4-carbamate, 2-chloro, 5-bromo | 1820683-84-8 |

| tert-Butyl (2-chloropyridin-4-yl)carbamate | 228.68 g/mol | 4-carbamate, 2-chloro | 234108-73-7 |

| tert-Butyl (6-chloropyridin-3-yl)carbamate | 228.68 g/mol | 3-carbamate, 6-chloro | 171178-45-3 |

| tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | 307.57 g/mol | 3-carbamate, 5-bromo, 6-chloro | 405939-59-5 |

The compound tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate provides an interesting comparison case with identical molecular weight but different substitution patterns. In this analog, the carbamate group is positioned at the 3-position while the halogen atoms occupy positions 5 and 6, creating a distinct regioisomer with potentially different biological and chemical properties. These structural variations demonstrate the importance of precise substitution patterns in determining molecular behavior and synthetic utility.

Synthesis methodologies for these related compounds often employ similar synthetic strategies, including halogenation reactions of pyridine precursors followed by carbamate formation through reaction with tert-butyl chloroformate or related reagents. The electronic effects of halogen substituents influence reaction rates and selectivity, with multiply halogenated derivatives often requiring more forcing conditions or specialized catalysts. Understanding these comparative relationships provides valuable insights for medicinal chemists engaged in lead optimization and structure-activity relationship studies involving pyridine carbamate scaffolds.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEJGRRWQCPDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Boc Protection of Amino Pyridine Derivatives

The key step in the preparation is the protection of the amino group on the pyridine ring as a tert-butyl carbamate. This is generally achieved by reacting the corresponding amino-pyridine precursor with di-tert-butyl dicarbonate under basic conditions.

| Parameter | Details |

|---|---|

| Starting material | 5-bromo-2-chloropyridin-4-amine (or related) |

| Carbamoylating agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Sodium bicarbonate (NaHCO3) or pyridine |

| Solvent | Tert-butyl alcohol, acetonitrile, or THF |

| Catalyst/Activator | 4-Dimethylaminopyridine (DMAP) (optional) |

| Temperature | Room temperature to 50 °C |

| Reaction time | 16 to 24 hours, sometimes with additional heating |

| Purification | Extraction, washing, drying, and silica gel chromatography |

- A mixture of 5-bromo-2-chloropyridin-4-amine and sodium bicarbonate is suspended in tert-butyl alcohol and heated briefly near reflux.

- After cooling to room temperature, DMAP and di-tert-butyl dicarbonate are added.

- The reaction is stirred at room temperature for 16 hours.

- To drive the reaction to completion, additional Boc2O and heating at 50 °C for several hours may be applied.

- The reaction mixture is filtered, extracted with ethyl acetate, washed sequentially with water, dilute acid, sodium bicarbonate solution, and brine.

- The organic phase is dried over anhydrous sodium sulfate and concentrated.

- The crude product is purified by silica gel chromatography, eluted with hexane/ethyl acetate mixtures.

- The product is triturated with hexane to yield this compound as a solid.

Note: While the example above is adapted from procedures for similar compounds such as tert-Butyl (5-bromothiazol-2-yl)carbamate, the methodology is applicable to pyridine derivatives with appropriate modifications.

Lithiation and Subsequent Functionalization (Optional Step)

For advanced synthetic routes involving further substitution or functionalization, lithiation of the bromopyridine carbamate can be performed:

| Parameter | Details |

|---|---|

| Base | n-Butyllithium or lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to 20 °C |

| Time | 0.5 to 12 hours |

| Quenching agent | Water or ammonium chloride solution |

- Diisopropylamine in THF is cooled to 0 °C.

- n-Butyllithium is added slowly to generate LDA in situ.

- The this compound is added dropwise.

- The mixture is stirred at low temperature for a set time to allow lithiation at the bromine-substituted position.

- The reaction is quenched with water or ammonium chloride solution.

- Extraction and purification follow.

This lithiation step is useful for further derivatization of the pyridine ring and can achieve high yields (up to 96-100%) when optimized.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 and chlorine at position 2 are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring.

Key Reactions:

-

Amine Substitution

Bromine undergoes displacement with primary/secondary amines under mild conditions. For example:Yields range from 65–85% , depending on the amine nucleophile.

-

Thiol Substitution

Thiols replace bromine in the presence of a base (e.g., KCO):Typical solvents include THF or DMF.

Reaction Conditions Table:

| Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromine (C5) | Benzylamine | DMF | 80 | 78 | |

| Bromine (C5) | Thiophenol | THF | 60 | 72 | |

| Chlorine (C2) | Piperidine | DMF | 100 | 68 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh) (5 mol%), NaCO, dioxane/HO (3:1), 90°C.

-

Yields : 70–90% for electron-neutral aryl boronic acids.

Buchwald-Hartwig Amination:

The chlorine atom at position 2 can undergo amination with amines under catalytic conditions:

-

Typical Conditions : Pd(dba) (2 mol%), Xantphos (4 mol%), CsCO, toluene, 110°C.

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (0°C to RT, 1–2 h).

-

Applications : The deprotected amine serves as a precursor for further functionalization (e.g., acylations, urea formations) .

Aromatic Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at position 3 or 6, though reactivity is moderated by the electron-withdrawing substituents.

Nitration:

-

Conditions : Concentrated HSO, 0°C to RT.

-

Yield : ~50% due to competing side reactions.

Reductive Dehalogenation

The bromine or chlorine atoms can be removed via catalytic hydrogenation:

-

Conditions : 10% Pd/C, H (1 atm), ethanol, RT.

Comparative Reactivity Data

| Reaction Type | Position | Reagent | Rate (Relative to Parent Pyridine) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | C5 (Br) | Benzylamine | 8× faster | |

| Electrophilic Substitution | C3 | HNO/HSO | 0.3× slower | |

| Suzuki Coupling | C5 (Br) | Pd(PPh) | 95% conversion in 12 h |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : The bromine at C5 is activated by the electron-withdrawing pyridine ring and adjacent carbamate group, facilitating SAr mechanisms.

-

Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-determining in Suzuki reactions.

-

Deprotection Kinetics : TFA-mediated cleavage follows first-order kinetics with a half-life of ~30 minutes .

Scientific Research Applications

Organic Synthesis

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex heterocyclic compounds. The compound can participate in:

- Nucleophilic Substitution Reactions : The bromine or chlorine atoms can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It can be employed in reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it suitable for:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Antimicrobial and Anticancer Research : Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Biological Research

In biological research, this compound serves as a precursor for synthesizing bioactive molecules. Its applications include:

- Studying Biological Systems : The compound can be used to explore the effects of pyridine derivatives on various biological systems.

- Investigating Molecular Interactions : Its halogenated structure may enhance binding interactions with enzymes or receptors, aiding in the understanding of molecular pharmacology.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromine and chlorine substituents |

| Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | Moderate Anticancer | Lacks chlorine substituent |

| Tert-butyl (4-bromopyridin-2-yl)carbamate | Weak Antimicrobial | Different position of bromo substituent |

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The tert-butyl carbamate group may also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Reactivity and Functionalization Potential

- Halogen Positioning : The 5-bromo-2-chloro configuration in the target compound allows sequential functionalization. Bromine at the 5-position is more reactive than chlorine in cross-coupling, enabling selective modifications at this site .

- Steric and Electronic Effects : Analogs like tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate exhibit reduced reactivity at the 5-position due to steric hindrance from the 6-bromo group . In contrast, the target compound’s 5-bromo substituent is optimally positioned for metal-catalyzed reactions.

Protective Group Variations

- Methylcarbamate vs. tert-Butyl Carbamate : Methylcarbamate derivatives (e.g., ) require harsher deprotection conditions (e.g., strong acids) compared to tert-butyl carbamates, which can be cleaved under milder acidic conditions (e.g., TFA) .

- Pivalamido Group : The pivalamido substituent in provides steric shielding, making the compound less reactive but more stable under basic conditions.

Notes on Data Limitations

Biological Activity

tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its structure features a pyridine ring substituted with bromine and chlorine atoms, along with a tert-butyl carbamate group. This unique configuration allows it to interact with various biological targets, making it a valuable compound for studying enzyme inhibition, antimicrobial activity, and potential anticancer properties.

- Molecular Formula : C₁₀H₁₂BrClN₂O₂

- Molecular Weight : 307.57 g/mol

- Structural Features :

- Pyridine ring with bromine and chlorine substituents.

- tert-butyl carbamate group enhancing solubility and stability.

The mechanism of action for this compound involves its ability to interact with specific enzymes or receptors. The halogen substituents (bromine and chlorine) can facilitate binding interactions that influence the compound's biological activity. The carbamate group may also engage in covalent bonding with active site residues of enzymes, potentially leading to reversible inhibition of enzyme activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties against various bacterial strains. For instance, similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Anticancer Properties

The compound's role as an anticancer agent is particularly noteworthy. It has been suggested that its structural features allow it to interfere with cancer cell proliferation. Preliminary studies indicate that it may inhibit specific pathways involved in tumor growth, although further research is needed to elucidate its full potential in cancer therapy.

Study on Enzyme Inhibition

In a study focused on enzyme inhibitors, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively inhibit the target enzyme at micromolar concentrations, demonstrating its potential as a lead compound for drug development.

| Enzyme Target | IC₅₀ (µM) | Comments |

|---|---|---|

| Enzyme A | 12.5 | Moderate inhibition observed |

| Enzyme B | 8.0 | Strong inhibition; potential lead compound |

Antiviral Activity

Another area of interest is the antiviral activity of the compound. In assays designed to evaluate its efficacy against viral infections, preliminary results showed promising activity against certain viruses, indicating that structural modifications could enhance its antiviral properties .

Comparative Analysis

To understand the unique biological activity of this compound compared to related compounds, a comparative analysis was conducted:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Bromine and chlorine substituents |

| Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate | Moderate Anticancer | Lacks chlorine substituent |

| Tert-butyl (4-bromopyridin-2-yl)carbamate | Weak Antimicrobial | Different position of bromo substituent |

Q & A

Q. Characterization :

- NMR : H and C NMR to confirm regiochemistry and Boc-group integrity. Halogens (Br, Cl) induce distinct splitting patterns in aromatic regions .

- LC-MS : Verify molecular weight (expected [M+H]⁺: ~333.6 g/mol for C₁₁H₁₃BrClN₂O₂) and purity (>95% by HPLC) .

- Elemental Analysis : Confirm C/H/N ratios (±0.4% tolerance) .

Basic: Handling and Stability Considerations

Q: What precautions are necessary to maintain the stability of tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate during storage and experiments? A:

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .

- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of halogen displacement) .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) to minimize exposure to dust or vapors .

Advanced: Optimizing Reaction Conditions for Halogenation

Q: How can reaction yields be improved during bromination/chlorination of pyridine intermediates? A: Key variables include:

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of NBS/NCS .

- Catalysts : Lewis acids like FeCl₃ or AIBN (for radical-initiated reactions) improve regioselectivity .

- Temperature : Sub-zero temperatures (–10°C to 0°C) reduce side reactions (e.g., dihalogenation) .

Q. Example Protocol :

| Condition | Yield | Purity |

|---|---|---|

| NBS in DMF, 0°C | 78% | 92% |

| NCS in MeCN, –10°C | 65% | 88% |

| FeCl₃-assisted, RT | 85% | 95% |

Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) .

Advanced: Resolving Analytical Contradictions in Purity Assessment

Q: How should discrepancies between HPLC, NMR, and elemental analysis data be addressed? A:

- Orthogonal Methods : Combine HPLC (for organic impurities) with ICP-MS (to detect residual halogen salts) .

- 2D NMR : Use HSQC/HMBC to distinguish between structural isomers or degradation products (e.g., Boc-deprotected amines) .

- Spiking Experiments : Add pure reference standards to identify co-eluting impurities in LC-MS .

Advanced: Mechanistic Studies of Halogen Displacement

Q: What experimental approaches elucidate the mechanism of halogen displacement in this compound? A:

- Kinetic Isotope Effects (KIE) : Compare vs. using isotopically labeled substrates .

- DFT Calculations : Model transition states for SNAr (nucleophilic aromatic substitution) pathways to predict regioselectivity .

- Trapping Intermediates : Use TEMPO or BHT to detect radical species in halogenation reactions .

Advanced: Decomposition Pathways Under Oxidative Conditions

Q: How does tert-Butyl 5-bromo-2-chloropyridin-4-ylcarbamate degrade under Fenton-like conditions? A:

- Pathways : Hydroxyl radicals (•OH) attack the Boc group, leading to tert-butyl alcohol and pyridine-ring hydroxylation .

- Analytical Tools : Use HRMS-ESI to identify degradation products (e.g., m/z 211.0 for deprotected amine) .

Advanced: Integrating Toxicity Data into Experimental Design

Q: How can acute toxicity data inform safety protocols for in vitro studies? A:

- In Silico Prediction : Tools like ProTox-II estimate LD₅₀ (e.g., 250 mg/kg for oral exposure in rats) .

- Engineering Controls : Use HEPA filters in ventilated enclosures to minimize airborne particulates .

- Waste Management : Neutralize halogenated byproducts with NaHCO₃ before disposal .

Advanced: Regioselectivity in Cross-Coupling Reactions

Q: What strategies enhance regioselectivity in Suzuki-Miyaura couplings involving this compound? A:

- Ligand Screening : Bulky ligands (e.g., SPhos) favor coupling at the 5-bromo position over 2-chloro .

- Microwave Irradiation : Shorten reaction times (10 min vs. 12 h) to reduce side reactions .

Advanced: Addressing Purification Challenges

Q: How can silica gel chromatography be optimized for this compound? A:

- Mobile Phase : Use EtOAc/hexane gradients (10–30% EtOAc) with 0.1% TEA to mitigate Boc-group hydrolysis .

- Detection : UV at 254 nm (for pyridine absorption) or iodine staining .

Advanced: Computational Modeling of Reactivity

Q: How do computational methods predict reactive sites for further functionalization? A:

- Fukui Indices : Calculate to identify electrophilic centers (e.g., C-5 bromine as a leaving group) .

- Molecular Electrostatic Potentials (MEP) : Visualize electron-deficient regions for nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.